Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester
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Overview
Description
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.34738 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom, which is a common structural motif in many pharmaceuticals and natural products .
Preparation Methods
The synthesis of Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves several steps. One common method includes the reaction of piperidine with benzyl chloroformate in the presence of a base to form the benzyl ester derivative. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:
Scientific Research Applications
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety in the compound is known to interact with cholinesterase receptors, inhibiting their activity and leading to various biological effects . The benzyl ester group enhances the binding affinity of the compound to its target sites, contributing to its overall efficacy .
Comparison with Similar Compounds
Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can be compared with other piperidine derivatives, such as:
Donepezil: A well-known cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Piperine: A natural alkaloid found in black pepper, known for its antioxidant properties.
Piperidinone: A key intermediate in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
benzyl N-methyl-N-(piperidin-3-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-17(11-14-8-5-9-16-10-14)15(18)19-12-13-6-3-2-4-7-13/h2-4,6-7,14,16H,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMODLRUMOADCNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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